molecular formula C12H11F3O2 B1464893 6-(2,2,2-trifluoroethoxy)-3,4-dihydro-2H-naphthalen-1-one CAS No. 340825-17-4

6-(2,2,2-trifluoroethoxy)-3,4-dihydro-2H-naphthalen-1-one

Cat. No. B1464893
CAS RN: 340825-17-4
M. Wt: 244.21 g/mol
InChI Key: ZLGTUGZEPJTGBM-UHFFFAOYSA-N
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Description

The compound “6-(2,2,2-trifluoroethoxy)pyridine-3-thio-” has a CAS Number of 175277-59-5 and a molecular weight of 236.22 . Another related compound, “[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine” has a CAS Number of 771584-26-0 and a molecular weight of 206.17 .


Synthesis Analysis

A paper titled “Efficient Synthesis and Biological Evaluation of 6-Trifluoroethoxy Functionalized Pteridine Derivatives as EGFR Inhibitors” describes the synthesis of 6-2,2,2-trifluoroethoxy functionalized pteridine-based derivatives. The synthesis involved six steps including amination, bromination, cyclization, alkoxylation, chlorination, and coupling reactions .


Chemical Reactions Analysis

A study titled “REACTIONS OF 2,2,2-TRIFLUOROETHOXY- AND 2 , 2,2-TRIFLUOROETHYLTHIOBENZENE WITH LITHIUM DIALKYLAMIDES” discusses the reactions of 2,2,2-trifluoroethoxy- (2) and 2,2,2-trifluoroethylthiobenzene (3) with excess lithium dialkylamides .


Physical And Chemical Properties Analysis

The compound “[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine” has a molecular weight of 206.17 and is a liquid at room temperature .

Scientific Research Applications

Organic Electronics and Material Science

Naphthalene derivatives have been studied for their potential in organic electronics and material science. For example, fluorinated polyimides derived from naphthalene compounds show promising properties such as low moisture absorption and low dielectric constants, making them suitable for applications in electronic devices (Chung & Hsiao, 2008). Additionally, core-fluorinated naphthalene diimides have been explored for their use in n-type organic field-effect transistors (OFETs), demonstrating the potential of naphthalene derivatives in semiconducting materials (Yuan et al., 2016).

Catalysis and Organic Synthesis

Naphthalene derivatives are also utilized in catalysis and organic synthesis. The palladium-catalyzed cocyclotrimerization of arynes with dimethyl acetylenedicarboxylate, using naphthalene compounds, provides a versatile method for synthesizing polycyclic aromatic hydrocarbons (Peña et al., 2000). This highlights the role of naphthalene derivatives in facilitating complex chemical transformations.

Environmental Science

In environmental science, naphthalene and its derivatives are subjects of study due to their occurrence and behavior in various ecosystems. For instance, the autoxidation reactions of naphthalene derivatives under aerobic conditions have been examined to understand their environmental stability and degradation pathways (Kudlich et al., 1999). Such studies are essential for assessing the environmental impact of naphthalene-based compounds.

Astrophysics and Combustion Science

The formation mechanisms of naphthalene and related compounds like indene in extreme conditions such as interstellar mediums and combustion flames have been explored. These studies provide insights into the chemical pathways and conditions necessary for the formation of polycyclic aromatic hydrocarbons (PAHs) in the universe and during combustion processes (Mebel et al., 2017).

properties

IUPAC Name

6-(2,2,2-trifluoroethoxy)-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O2/c13-12(14,15)7-17-9-4-5-10-8(6-9)2-1-3-11(10)16/h4-6H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGTUGZEPJTGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)OCC(F)(F)F)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201196573
Record name 3,4-Dihydro-6-(2,2,2-trifluoroethoxy)-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,2,2-Trifluoroethoxy)-1,2,3,4-tetrahydronaphthalen-1-one

CAS RN

340825-17-4
Record name 3,4-Dihydro-6-(2,2,2-trifluoroethoxy)-1(2H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=340825-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-6-(2,2,2-trifluoroethoxy)-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-hydroxy-3,4-dihydro-1(2H)-naphthalenone (200 mg, 1.2 mmol) and 2,2,2-trifluoroethyl tosylate (345 mg, 1.4 mmol) in DMF (10 mL) was added potassium carbonate (339 mg, 2.5 mmol) at rt. The solution was heated at 100° C. overnight. The reaction was cooled, diluted with water (20 mL), and extracted with EtOAc (20 mL×3). Organics were dried (Na2SO4) and concentrated to give 250 mg (83%) of the title compound as a yellow solid. 1H NMR (300 MHz, CDCl3): δ 2.12-2.16 (2H, m), 2.64 (2H, t, J=6.3 Hz), 2.95 (2H, t, J=6.3 Hz), 4.34-4.46 (2H, m), 6.78 (1H, d, J=2.4 Hz), 6.87 (1H, dd, J=2.4, 8.7 Hz), 8.05 (1H, dd, J=8.7 Hz).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
345 mg
Type
reactant
Reaction Step One
Quantity
339 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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